molecular formula C23H21ClN2O5S B11414150 3-(4-chlorophenyl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-(4-chlorophenyl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11414150
M. Wt: 472.9 g/mol
InChI Key: GNSYVISWUMHVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyridines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, a trimethoxyphenyl group, and a carbonitrile group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves a multi-step process. One common method involves the reaction of 4-chlorobenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and the use of an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonitrile group can produce an amine .

Scientific Research Applications

3-(4-chlorophenyl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is unique due to its combination of functional groups and the specific arrangement of atoms within its structure. This uniqueness imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .

Properties

Molecular Formula

C23H21ClN2O5S

Molecular Weight

472.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C23H21ClN2O5S/c1-29-18-8-13(9-19(30-2)21(18)31-3)16-10-20(27)26-22(17(16)11-25)32-12-23(26,28)14-4-6-15(24)7-5-14/h4-9,16,28H,10,12H2,1-3H3

InChI Key

GNSYVISWUMHVHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.